2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

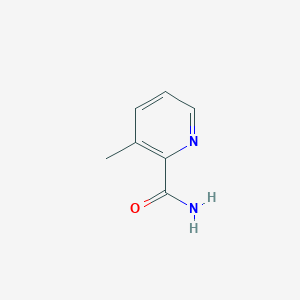

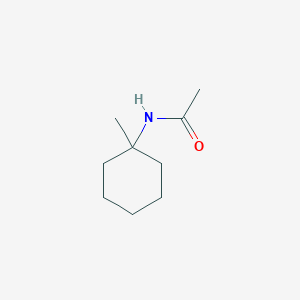

The compound “2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine” is an organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring with two methoxy groups attached .

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring attached to the phenyl ring via an ethyl linker. The phenyl ring would have methoxy groups attached at the 2 and 4 positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated, or the compound could participate in reactions involving the piperidine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups have moderate polarity and can form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives :

- Research by Rajkumar, Kamaraj, & Krishnasamy (2014) focused on the synthesis of certain piperazine derivatives, emphasizing their antimicrobial properties. This study highlights the potential of such compounds in developing new antimicrobial agents.

Catalytic Activity :

- The work of Kharas et al. (2013) demonstrated the synthesis of various compounds using piperidine as a catalyst. This research is significant for understanding the catalytic roles of compounds like 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in chemical syntheses.

Cytotoxic Activities :

- A study by Zarghi, Arfaei, & Shirazi (2013) explored the synthesis of triarylimidazoles with a focus on their cytotoxic activities against breast cancer cell lines. The inclusion of piperidinyl ethoxy groups in these compounds highlights the relevance of similar structures in medicinal chemistry and cancer research.

Corrosion Inhibition :

- Research conducted by Das et al. (2017) investigated the use of piperidin-1-yl-ethanamine derivatives in creating Cd(II) Schiff base complexes. These complexes showed promise as corrosion inhibitors, indicating the potential application of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in materials science.

Antileukemic Activity :

- The synthesis and evaluation of certain ethanone derivatives, including piperidin-4-yl variants, for their antileukemic activity, were studied by Vinaya et al. (2012). This indicates the role of piperidine derivatives in the development of potential antileukemic therapies.

Antiestrogen Activity :

- A study by Sharma et al. (1990) investigated 2,3-diaryl-2H-1-benzopyrans with tertiary aminoethoxy chains, including piperidino variants, for their antiestrogen activities. This suggests a possible application of related compounds in hormone-related therapies.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDACXCHIKBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)